molecular formula C22H15ClN2O4S2 B2884936 (2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile CAS No. 1025312-29-1

(2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Cat. No.: B2884936
CAS No.: 1025312-29-1
M. Wt: 470.94
InChI Key: ICZFTTBSAMBDJN-FYJGNVAPSA-N
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Description

The compound (2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a nitrile-containing ene-sulfonate derivative with a complex substituent profile. Its structure includes:

  • A prop-2-enenitrile backbone, providing conjugation and reactivity.
  • A 5-nitro substituent on the same phenyl ring, contributing strong electron-withdrawing effects.
  • A 4-methylbenzenesulfonyl group at the 2-position of the propene chain, enhancing solubility and stability via sulfonyl moieties.

This compound’s structural features suggest applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., nonlinear optics) due to its polarized π-system and diverse functional groups.

Properties

IUPAC Name

(E)-3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4S2/c1-15-2-9-20(10-3-15)31(28,29)21(14-24)13-16-12-18(25(26)27)6-11-22(16)30-19-7-4-17(23)5-8-19/h2-13H,1H3/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZFTTBSAMBDJN-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the thioether linkage: Reacting 4-chlorothiophenol with a suitable halogenated precursor.

    Nitration: Introducing the nitro group through nitration reactions.

    Sulfonylation: Adding the sulfonyl group using sulfonyl chlorides.

    Formation of the enenitrile: Using appropriate reagents to introduce the nitrile group and form the enenitrile structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitro groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions might occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides or sulfones.

    Reduction products: Amines.

    Substitution products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups Present
Target Compound 4-Cl-C6H4-S-, NO2, 4-Me-C6H4-SO2- C23H17ClN2O3S2 469.0 (calculated) Nitrile, sulfonyl, sulfanyl, nitro, aryl chloride
{4-[5-Methoxy-...-sulfonyl]-phenoxy}acetic acid 2-(toluene-4-sulfonyl)-ethyl ester () Methoxy, pyridinylmethanesulfinyl, benzimidazole, sulfonyl ester C31H32N4O9S2 668.7 (estimated) Sulfonyl ester, benzimidazole, methoxy
4-Bromo-2-[(E)-(2-{2-[(2-{[(E)-5-bromo-2-hydroxybenzylidene]amino}phenyl)sulfanyl]ethylsulfanyl}phenyl)imino-methyl]phenol () Br, hydroxy, imino, sulfanyl C27H20Br2N2O2S2 644.3 (calculated) Phenol, imine, bromo, sulfanyl
(2E)-3-(3-chloro-5-{4-chloro-2-[2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy]phenoxy}phenyl)prop-2-enenitrile () Cl, dioxopyrimidinyl, ethoxy C21H15Cl2N3O4 444.3 Nitrile, pyrimidinedione, aryl chloride

Table 2: Key Comparative Analysis

Property Target Compound Compound Compound Compound
Electron Effects Strong EWG (NO2) enhances reactivity Mixed (EDG: methoxy; EWG: sulfonyl) EWG: Br; EDG: hydroxy Moderate EWG (Cl, dioxopyrimidinyl)
Solubility Moderate (sulfonyl group) Likely low (bulky substituents) Low (hydroxy may reduce lipophilicity) Moderate (pyrimidinedione)
Bioactivity Potential Possible enzyme inhibition Proton pump inhibition (benzimidazole core) Metal chelation (imine, phenol) Antiviral (pyrimidine analog)
Synthetic Complexity High (multiple orthogonal groups) Very high (heterocycles, esters) Moderate (Schiff base formation) Moderate (ether linkages)

Structural and Functional Differences

  • Nitro vs. Methoxy/Pyrimidine Groups : The target compound’s nitro group ( lacks nitro but includes methoxy and pyridinyl groups) may confer higher electrophilicity, favoring nucleophilic aromatic substitution compared to ’s sterically hindered benzimidazole-sulfonate .
  • Sulfonyl vs. Sulfanyl Groups : The 4-methylbenzenesulfonyl group in the target compound enhances solubility relative to the sulfanyl-linked Schiff base in , which may favor metal coordination .
  • Chlorophenyl vs.

Methodological Considerations

Structural data for these compounds may be determined using crystallographic software such as SHELXL () and visualized via ORTEP-3 () or WinGX (). These tools enable precise analysis of bond lengths, angles, and intermolecular interactions critical for comparing electronic and steric effects .

Biological Activity

The compound (2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a complex organic molecule with potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₅ClN₂O₆S
  • IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted the anticancer potential of compounds similar to this compound, particularly in targeting glioma cells. The following sections summarize key findings related to its biological activity.

Anticancer Activity

  • Inhibition of Kinases :
    • A related compound, identified as compound 4j , demonstrated significant inhibitory activity against the AKT2/PKBβ kinase, which is implicated in glioma malignancy. This compound exhibited low micromolar activity against various purified kinases and inhibited 3D neurosphere formation in patient-derived glioma stem cells .
    • The IC50 values for AKT1 and AKT2 were reported at 12 μM and 14 μM, respectively, indicating effective inhibition at relatively low concentrations .
  • Cell Viability Studies :
    • In vitro studies revealed that compounds with similar structures effectively reduced cell viability in glioblastoma cell lines while showing minimal cytotoxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications, as it may reduce side effects associated with traditional chemotherapy .

The mechanism by which this compound exerts its biological effects likely involves:

  • Targeting Specific Kinases : By inhibiting pivotal kinases like AKT, the compound disrupts signaling pathways that promote tumor growth and survival.
  • Inducing Apoptosis : Compounds within this class have been shown to induce programmed cell death in cancer cells, further contributing to their anticancer properties.

Case Studies

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

StudyCompound TestedCancer TypeKey Findings
Compound 4jGlioblastomaSignificant inhibition of AKT signaling; reduced neurosphere formation; selective toxicity towards cancer cells.
Pyrano[2,3-c]pyrazole derivativesVarious cancersDemonstrated kinase inhibition and anticancer activity across multiple cell lines.

Q & A

Q. What are the key considerations for synthesizing (2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including:
  • Coupling reactions : Use of aromatic aldehydes and amines under base-catalyzed conditions (e.g., K2_2CO3_3 or NaOH in ethanol/methanol) to form the enaminonitrile backbone .
  • Sulfonylation : Introduction of the 4-methylbenzenesulfonyl group via sulfonyl chloride intermediates in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
  • Critical Parameters :
StepSolventCatalyst/TempYield Optimization
CouplingEthanol60–80°CExcess amine (1.2–1.5 eq)
SulfonylationDCM0–5°C (ice bath)Slow addition of sulfonyl chloride

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer: A combination of techniques is required:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl group at δ 3.1–3.3 ppm) .
  • IR Spectroscopy : Peaks for nitrile (C≡N, ~2220 cm1^{-1}), sulfonyl (S=O, ~1350–1150 cm1^{-1}), and aromatic C–H stretching (~3050 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and fragmentation patterns .

Q. What functional groups dominate the compound’s reactivity?

  • Methodological Answer: Key groups include:
  • Nitrile (C≡N) : Participates in nucleophilic additions (e.g., with Grignard reagents).
  • Sulfonyl (–SO2_2–) : Stabilizes adjacent electrophilic centers; prone to hydrolysis under strong acidic/basic conditions.
  • Aromatic sulfanyl (–S–) : Enhances π-stacking interactions; susceptible to oxidation to sulfoxide/sulfone .
  • Nitro (–NO2_2) : Electron-withdrawing effects influence electronic properties and reactivity in substitution reactions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s electronic properties and bioactivity?

  • Methodological Answer:
  • Quantum Calculations : Density Functional Theory (DFT) to determine HOMO-LUMO gaps (e.g., Gaussian 09 with B3LYP/6-31G* basis set), revealing charge distribution and reactivity hotspots .
  • Docking Simulations : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or cytochrome P450 enzymes) to predict binding affinities and mechanistic pathways .
  • ADMET Prediction : Tools like SwissADME to assess solubility, permeability, and metabolic stability based on structural descriptors .

Q. How should researchers address contradictions in spectroscopic data during structural validation?

  • Methodological Answer:
  • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., (2E)-3-(4-hydroxyphenyl)prop-2-enal derivatives) to resolve ambiguities in peak assignments .
  • Isotopic Labeling : Use 15^{15}N- or 13^{13}C-labeled precursors to track nitrile or sulfonyl groups in complex spectra .
  • X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry if E/Z isomerism is suspected .

Q. What strategies optimize the compound’s biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer:
  • Derivatization : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to assess impact on antimicrobial/anticancer potency .
  • In Vitro Assays : Test against cell lines (e.g., MCF-7 for breast cancer) with IC50_{50} determination via MTT assays.
  • Mechanistic Probes : Use fluorescence quenching or SPR to study interactions with DNA/topoisomerase complexes .

Q. What are the challenges in scaling up synthesis without compromising yield or purity?

  • Methodological Answer:
  • Process Optimization :
ParameterLab Scale (mg)Pilot Scale (g)
Reaction Time24–48 hReduce to 12–18 h via microwave-assisted synthesis
Solvent Volume50 mLSwitch to flow chemistry for continuous processing
  • Impurity Profiling : Use HPLC-PDA to monitor byproducts (e.g., sulfone derivatives from over-oxidation) .

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